BD 1008
CAS No.: 138356-08-8
Cat. No.: VC0006478
Molecular Formula: C15H22Cl2N2
Molecular Weight: 301.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 138356-08-8 |
---|---|
Molecular Formula | C15H22Cl2N2 |
Molecular Weight | 301.3 g/mol |
IUPAC Name | 2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine |
Standard InChI | InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3 |
Standard InChI Key | ASGIQUHBAVIOTI-UHFFFAOYSA-N |
SMILES | CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2 |
Canonical SMILES | CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2 |
Chemical and Structural Properties
Molecular Characteristics
BD 1008 is a synthetic tertiary amine with the molecular formula C₁₅H₂₂Cl₂N₂ and a molecular weight of 301.3 g/mol. Its structure features a 3,4-dichlorophenyl group linked to a pyrrolidine moiety via an ethylamine chain (Figure 1) . The dihydrobromide derivative, BD 1008 dihydrobromide (C₁₅H₂₄Br₂Cl₂N₂; MW: 463.1 g/mol), is a salt form commonly used in research due to enhanced solubility .
Table 1: Physicochemical Properties of BD 1008
Structural Analogues and Derivatives
BD 1008 belongs to a class of N-alkyl-substituted ethylamines. Structural modifications, such as the replacement of the pyrrolidine ring with piperidine (e.g., BD 1047) or alterations in the N-alkyl chain (e.g., BD 1063), influence receptor selectivity and binding affinity . The dihydrobromide derivative is notable for its δ₁-receptor antagonism, expanding its utility beyond sigma receptor studies .
Pharmacological Profile
Sigma Receptor Affinity and Selectivity
BD 1008 exhibits high affinity for σ₁ receptors (Kᵢ = 2 ± 1 nM) with moderate selectivity over σ₂ receptors (4-fold) . Comparative studies highlight its dual σ₁/σ₂ antagonism, contrasting with BD 1063, which shows greater σ₁ selectivity .
Table 2: Receptor Binding Profiles of Sigma Ligands
Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₁/σ₂) | Function |
---|---|---|---|---|
BD 1008 | 2 ± 1 | 8 ± 2 | 4:1 | Antagonist |
BD 1063 | 1.2 ± 0.3 | 120 ± 15 | 100:1 | Antagonist |
Haloperidol | 3 ± 1 | 25 ± 5 | 8:1 | Antagonist |
DTG | 12 ± 2 | 10 ± 3 | 1:1 | Agonist |
Preclinical Research Findings
Attenuation of Cocaine-Induced Toxicity
In Swiss Webster mice, BD 1008 pretreatment (10–20 mg/kg, i.p.) reduces cocaine-induced convulsions and lethality by 70–80% . This protective effect is mediated through σ₁ receptor antagonism, as evidenced by the reversal of cocaine’s behavioral toxicity via BD 1008’s inhibition of σ₁-mediated calcium signaling .
Key Findings:
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Dose Dependency: BD 1008’s efficacy correlates with dosage, with ED₅₀ values of 5.6 mg/kg for convulsion suppression .
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Selectivity: The compound’s low affinity for dopamine transporters (DAT) and NMDA receptors ensures specificity .
Modulation of Dopaminergic Pathways
BD 1008 antagonizes σ₁ agonist-induced dopamine release in the nucleus accumbens, a critical region for reward processing . For instance, co-administration with the σ₁ agonist DTG normalizes dopamine levels, suggesting therapeutic potential in addiction .
Comparative Analysis with Related Compounds
BD 1008 vs. BD 1063
While both compounds are σ₁ antagonists, BD 1063’s 100-fold σ₁ selectivity makes it preferable for isolating σ₁-mediated effects . Conversely, BD 1008’s dual antagonism is advantageous in models where σ₂ receptors contribute to toxicity, such as cocaine overdose .
BD 1008 vs. Haloperidol
Haloperidol, a non-selective sigma antagonist, exhibits off-target dopamine D₂ receptor blockade, complicating its use in addiction studies. BD 1008’s cleaner profile avoids confounding dopaminergic effects, enhancing its utility in mechanistic research .
Therapeutic Implications
Cocaine Overdose Management
BD 1008’s attenuation of cocaine-induced seizures positions it as a candidate antidote. Preclinical models demonstrate its ability to prolong survival and reduce morbidity without sedative side effects .
Neuroprotection and Cognitive Disorders
Sigma receptors modulate neuroplasticity and apoptosis, implicating BD 1008 in conditions like Alzheimer’s disease (AD). Although direct evidence is limited, σ₁ antagonists like BD 1047 show neuroprotective effects in AD models, suggesting BD 1008’s potential in similar contexts .
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